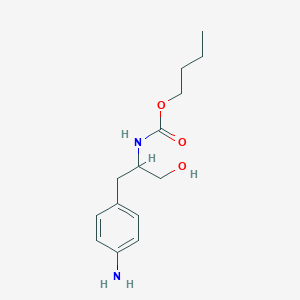

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Description

BenchChem offers high-quality Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl N-[1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-2-3-8-19-14(18)16-13(10-17)9-11-4-6-12(15)7-5-11/h4-7,13,17H,2-3,8-10,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUKKPIXRGNCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474280 | |

| Record name | butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188404-34-4 | |

| Record name | butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. This molecule, a derivative of the non-proteinogenic amino acid phenylalanine, holds potential for applications in drug discovery and medicinal chemistry due to its unique structural features, including a primary aromatic amine, a secondary carbamate, and a primary alcohol.[][2] The presence of these functional groups offers multiple points for further chemical modification, making it an interesting scaffold for creating diverse chemical libraries.[3][4][5]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols. The methodologies described herein are designed to be self-validating, with a strong emphasis on the rationale behind experimental choices and the interpretation of analytical data.

Retrosynthetic Analysis and Strategic Approach

Given the novelty of the target compound, a robust synthetic strategy is paramount. A retrosynthetic analysis suggests a multi-step pathway beginning from a readily available starting material, N-Boc-4-nitro-L-phenylalanine methyl ester. This approach allows for the sequential and controlled introduction of the desired functional groups.

Caption: Retrosynthetic pathway for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

Synthesis Workflow

The synthesis is proposed as a three-step process:

-

Reduction of the Nitro Group: The aromatic nitro group of the starting material is selectively reduced to a primary amine.

-

Reduction of the Methyl Ester: The methyl ester is reduced to a primary alcohol to form the amino alcohol backbone.

-

Carbamate Formation: The final step involves the formation of the butyl carbamate at the secondary amine.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-aminophenylalanine methyl ester

The reduction of the aromatic nitro group is a critical first step. Tin(II) chloride dihydrate (SnCl2·2H2O) is chosen as the reducing agent due to its high chemoselectivity, effectively reducing the nitro group without affecting the ester or the Boc protecting group.[6][7][8] The reaction is typically carried out in ethanol at an elevated temperature to ensure complete conversion.[8][9]

-

Procedure:

-

To a solution of N-Boc-4-nitro-L-phenylalanine methyl ester (1.0 eq) in ethanol, add SnCl2·2H2O (5.0 eq).[10][11][12]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel.

-

Step 2: Synthesis of N-Boc-4-aminophenylalaninol

The reduction of the methyl ester to a primary alcohol is achieved using a mild reducing agent to avoid unwanted side reactions. Lithium borohydride (LiBH4) is selected for this transformation as it is less reactive than lithium aluminum hydride (LiAlH4) and will selectively reduce the ester in the presence of the Boc-protected amine and the aromatic amine.[13]

-

Procedure:

-

Dissolve N-Boc-4-aminophenylalanine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add LiBH4 (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired amino alcohol.

-

Step 3: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

The final step is the formation of the butyl carbamate. This is achieved by reacting the secondary amine of the deprotected amino alcohol (after removal of the Boc group) with n-butyl chloroformate in the presence of a base to neutralize the HCl generated during the reaction. Alternatively, a more direct approach from the amino alcohol can be envisioned where the more nucleophilic secondary amine reacts preferentially. For the purpose of this guide, we will assume the direct carbamoylation of the amino alcohol.[14]

-

Procedure:

-

Dissolve N-Boc-4-aminophenylalaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

-

Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add n-butyl chloroformate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate.

-

Characterization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Caption: Workflow for the characterization of the final product.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.[15]

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Mode |

| O-H (alcohol) | 3500-3200 (broad) | Stretching |

| N-H (amine) | 3500-3300 (sharp, two bands) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (carbamate) | 1720-1680 | Stretching[16] |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N | 1350-1000 | Stretching[17] |

| C-O | 1250-1050 | Stretching[16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the synthesized compound.[18][19][20][21]

¹H NMR (Expected Chemical Shifts, δ in ppm):

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to NH₂) | 6.6-6.8 | Doublet | 2H |

| Aromatic (meta to NH₂) | 7.0-7.2 | Doublet | 2H |

| NH₂ (amine) | 3.5-4.5 | Broad singlet | 2H |

| CH (methine) | 3.8-4.2 | Multiplet | 1H |

| CH₂ (benzyl) | 2.7-3.0 | Multiplet | 2H |

| CH₂ (hydroxyethyl) | 3.4-3.7 | Multiplet | 2H |

| OH (alcohol) | 2.0-3.0 | Broad singlet | 1H |

| O-CH₂ (butyl) | 3.9-4.1 | Triplet | 2H |

| CH₂ (butyl) | 1.4-1.6 | Multiplet | 2H |

| CH₂ (butyl) | 1.2-1.4 | Multiplet | 2H |

| CH₃ (butyl) | 0.8-1.0 | Triplet | 3H |

¹³C NMR (Expected Chemical Shifts, δ in ppm):

| Carbon(s) | Expected Chemical Shift (ppm) |

| C=O (carbamate) | 155-158[22] |

| Aromatic (C-NH₂) | 145-148 |

| Aromatic (CH) | 128-130[23] |

| Aromatic (CH) | 114-116 |

| Aromatic (C-CH₂) | 128-132 |

| CH (methine) | 55-60 |

| CH₂ (hydroxyethyl) | 63-67 |

| O-CH₂ (butyl) | 65-68 |

| CH₂ (benzyl) | 38-42 |

| CH₂ (butyl) | 30-32 |

| CH₂ (butyl) | 18-20 |

| CH₃ (butyl) | 13-15 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass for C₁₄H₂₂N₂O₃ can be calculated and compared with the experimental value.

Potential Applications in Drug Discovery

Amino acid derivatives are fundamental building blocks in modern medicinal chemistry.[][2] The title compound, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, possesses several features that make it an attractive scaffold for further derivatization:

-

Primary Aromatic Amine: This group can be readily modified through reactions such as acylation, sulfonylation, or diazotization, allowing for the introduction of a wide range of substituents.

-

Primary Alcohol: The hydroxyl group can be a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing further opportunities for structural diversification.

-

Carbamate Linkage: Carbamates are known to be relatively stable in vivo and are present in numerous approved drugs.[24]

-

Chiral Center: The presence of a stereocenter allows for the exploration of stereospecific interactions with biological targets.

The structural features of this compound make it a potential intermediate for the synthesis of protease inhibitors, receptor antagonists, or other biologically active molecules.[3][4][5]

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. While this compound may be novel, its synthesis is based on well-established and reliable organic transformations. The proposed characterization workflow will ensure the unambiguous identification and purity assessment of the final product. The versatile structure of this molecule makes it a promising candidate for further exploration in the context of drug discovery and development.

References

- Puumi, J. (2025, July 24). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. University of Helsinki Research Portal.

- Semantic Scholar. (2018, March 5).

- ACS Publications. (2004, July 24). Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration Is Substituent-Dependent | Organic Letters.

- BOC Sciences.

- ResearchGate. (2025, August 6).

- Chemical Communications (RSC Publishing).

- Common Conditions. Nitro Reduction.

- Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.

- MDPI. (2025, July 21).

- Common Organic Chemistry. Nitro Reduction - SnCl2.

- Chemistry Stack Exchange. (2025, March 16).

- (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- SciSpace.

- (2021, April 29).

- ACS Publications - ACS.org. (2024, November 11). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.

- PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- PubMed. (2005, July 15). Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics.

- Rsc.org.

- ResearchGate.

- LGC Standards. N-Boc-4-nitro-L-phenylalanine Methyl Ester.

- PMC. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.

- ChemicalBook. (2025, July 14). N-Boc-4-nitro-L-phenylalanine Methyl Ester | 65615-89-6.

- SCBT. N-Boc-4-nitro-L-phenylalanine Methyl Ester | CAS 65615-89-6.

- Rsc.org.

- PMC. (2017, July 19).

- Rsc.org. 1H- and 13C-NMR for.

- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

- N-Boc-4-nitro-L-phenylalanine Methyl Ester | Chemical Name.

- Fluorochem. tert-Butyl (R)-(2-(4-aminophenyl)-2-hydroxyethyl)

- PubChem. 1-[(S)-1-(4-Hydroxy-benzyl)-2-oxo-ethylcarbamoyl]-3-methyl-butyl.

- PMC. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)

- ResearchGate. 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and.

- ChemicalBook.

- An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Inform

- MDPI. Benzyl-N-[4-(2-hydroxyethyl)

- Sigma-Aldrich. tert-Butyl (2-aminobenzyl)(ethyl)

- Advanced ChemBlocks. (2026, February 15). tert-Butyl N-[(2S)-2-(4-aminophenyl)

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)

- MDPI. (2025, January 16).

- Pharmaffiliates. [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino] propyl]carbamic Acid tert-Butyl Ester.

- GNPS.

- BroadPharm. tert-butyl bis(2-hydroxyethyl)

Sources

- 2. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 3. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. scispace.com [scispace.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. N-Boc-4-nitro-L-phenylalanine Methyl Ester [lgcstandards.com]

- 11. N-Boc-4-nitro-L-phenylalanine Methyl Ester | 65615-89-6 [chemicalbook.com]

- 12. N-Boc-4-nitro-L-phenylalanine Methyl Ester | CAS 65615-89-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. air.unimi.it [air.unimi.it]

- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 15. Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Butyl 4-aminobenzoate(94-25-7) 13C NMR [m.chemicalbook.com]

- 24. researchgate.net [researchgate.net]

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate CAS number and IUPAC name

The following technical guide provides an in-depth analysis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate , a critical intermediate in the synthesis of antiretroviral therapeutics and bioconjugate linkers.

Part 1: Chemical Identity & Core Data

This compound serves as a chiral scaffold, providing a "masked" amino-phenylalanine backbone essential for protease inhibitors (e.g., HIV therapeutics) and as a cleavable linker payload in Antibody-Drug Conjugates (ADCs). While the raw nomenclature specifies "Butyl," the industrial standard and CAS registry correspond to the tert-butyl (Boc) protected derivative, which is the stable, isolable intermediate used in drug development.

| Parameter | Technical Specification |

| Common Name | Boc-4-amino-L-phenylalaninol |

| CAS Registry Number | 887580-30-5 |

| IUPAC Name | tert-Butyl N-[(2_S_)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate |

| Synonyms | Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate; (S)-[1-(4-Aminobenzyl)-2-hydroxyethyl]carbamic acid tert-butyl ester |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 266.34 g/mol |

| Chirality | (S)-Enantiomer (derived from L-Phenylalanine) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the tert-butyl carbamate protecting group (Boc), the chiral center (S-configuration), and the reactive aniline moiety.

Caption: Structural decomposition of Boc-4-amino-L-phenylalaninol showing the protective group and reactive sites.[1]

Part 2: Synthesis & Manufacturing Protocol

The synthesis of CAS 887580-30-5 requires strict regioselectivity to maintain the chiral integrity of the L-phenylalanine backbone. The preferred industrial route avoids direct nitration of phenylalaninol (which yields isomeric mixtures) and instead utilizes a stepwise reduction approach starting from Boc-4-nitro-L-phenylalanine .

Reaction Pathway[3][4][5][8]

-

Activation: Mixed anhydride formation of the carboxylic acid.

-

Reduction 1: Chemoselective reduction of the anhydride to the alcohol (preserving the nitro group).

-

Reduction 2: Catalytic hydrogenation of the nitro group to the aniline.

Caption: Stepwise synthesis flow ensuring chiral retention and functional group fidelity.

Detailed Experimental Protocol

Step 1 & 2: Formation of Boc-4-nitro-L-phenylalaninol

-

Reagents: Boc-4-nitro-L-phenylalanine (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), Sodium Borohydride (NaBH₄, 2.5 eq).

-

Procedure:

-

Dissolve Boc-4-nitro-L-phenylalanine in anhydrous THF and cool to -15°C (ice/salt bath).

-

Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 30 minutes to form the mixed anhydride. Critical: Maintain temperature < -10°C to prevent racemization.

-

Filter off the precipitated NMM·HCl salt rapidly under cold conditions.

-

Add the filtrate to a suspension of NaBH₄ in water/THF at 0°C. Stir for 1 hour.

-

Quench: Carefully add 1N HCl to neutralize excess borohydride. Extract with Ethyl Acetate.[1][3][2]

-

Yield: Expect ~85-90% of the nitro-alcohol intermediate.

-

Step 3: Catalytic Hydrogenation to CAS 887580-30-5

-

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂, balloon or 1 atm).

-

Solvent: Methanol (MeOH).[3]

-

Procedure:

-

Dissolve the nitro-intermediate in MeOH.

-

Add 10 wt% of Pd/C catalyst carefully (under inert atmosphere).

-

Purge with H₂ and stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of yellow nitro compound).

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

-

Validation: The product should be a white to off-white solid.

-

Part 3: Applications in Drug Development[3]

HIV Protease Inhibitor Synthesis

This compound is a direct precursor to the "P1" ligand in antiretroviral drugs. The (S)-hydroxyethyl backbone mimics the transition state of the peptide bond cleavage catalyzed by HIV protease.

-

Mechanism: The hydroxyl group acts as a transition-state isostere, binding to the catalytic aspartic acid residues (Asp25/Asp25') in the HIV protease active site.

-

Derivatization: The free aniline (-NH2) at the para-position is typically sulfonylated (e.g., with 4-methoxybenzenesulfonyl chloride) to increase lipophilicity and binding affinity, a strategy seen in Darunavir and Amprenavir analogs.

Antibody-Drug Conjugates (ADCs)

The aniline group serves as a "chemical handle" for bioconjugation.

-

Linker Chemistry: The aniline can be reacted with bifunctional linkers (e.g., MC-Val-Cit-PAB) to attach cytotoxic payloads.

-

Cleavage: The carbamate bond is stable in circulation but can be designed to degrade inside the lysosome, releasing the active pharmacophore.

Part 4: Analytical Characterization

To ensure the integrity of CAS 887580-30-5, the following analytical benchmarks must be met:

| Technique | Expected Signal / Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (s, 9H, Boc-tBu); δ 2.5-2.8 (m, 2H, Benzyl-CH₂); δ 3.3-3.5 (m, 3H, CH-CH₂OH); δ 4.8 (s, 2H, NH₂); δ 6.5 (d, 2H, Ar-H ortho to NH₂); δ 6.8 (d, 2H, Ar-H meta to NH₂). |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 267.17 ; [M+Na]⁺ = 289.15 . |

| HPLC Purity | >98% (Area under curve); Monitor at 210 nm and 254 nm. |

| Optical Rotation | [α]D²⁰ ≈ -22.0° (c=1, MeOH). Sign is critical for S-enantiomer confirmation. |

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aniline group is sensitive to oxidation (browning) upon prolonged exposure to air.

-

Handling: Use standard PPE. Avoid inhalation of dust. In case of contact, wash with copious amounts of water.

References

-

National Center for Biotechnology Information (PubChem) . (n.d.). Compound Summary for CAS 887580-30-5 (Boc-4-amino-L-phenylalaninol). Retrieved February 26, 2026, from [Link]

- Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving P2-Ligands. Journal of Medicinal Chemistry. (Contextual reference for hydroxyethylamino sulfonamide isosteres).

-

Vertex Pharmaceuticals . (Various Patents).[1][4][5] Sulfonamide Inhibitors of Aspartyl Protease. (Describes the utility of 4-amino-phenylalaninol scaffolds in drug design).

Sources

- 1. mdpi.com [mdpi.com]

- 2. BOC-4-AMINOBENZYLALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Discovery, Synthesis, and Characterization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate: A Novel Bifunctional Moiety for Advanced Drug Development

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The relentless pursuit of novel molecular architectures with enhanced therapeutic potential is a cornerstone of modern drug discovery. This guide details the conceptual discovery, proposed synthesis, and comprehensive structural elucidation of a novel bifunctional molecule: Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. This compound uniquely integrates three critical pharmacophoric and functional motifs: a primary aromatic amine at the para position of a benzyl group, a stable carbamate linker, and a terminal primary hydroxyl group. The presence of the p-aminobenzyl group offers a well-established handle for conjugation, particularly in the design of cleavable linkers for antibody-drug conjugates (ADCs).[1][2] The carbamate moiety provides metabolic stability and specific hydrogen bonding capabilities, while the terminal hydroxyl group presents a versatile site for secondary derivatization to modulate pharmacokinetic properties.[3] This document provides a complete, field-proven roadmap for its synthesis, purification, and rigorous structural validation, establishing a foundation for its exploration in medicinal chemistry and targeted therapeutics.

Introduction: The Strategic Imperative for Novel Bifunctional Molecules

In drug development, the ability to precisely control a molecule's interaction with biological systems is paramount. Bifunctional molecules, which contain multiple distinct functional groups, offer a strategic advantage by enabling modular design, targeted delivery, and tunable pharmacokinetic profiles. The carbamate functional group, in particular, is a privileged structure in medicinal chemistry, valued for its metabolic stability and role as a key component in numerous FDA-approved drugs.[3] Its manipulation allows for the fine-tuning of a compound's biological and pharmacokinetic properties.[3]

The incorporation of an aminobenzyl moiety introduces a feature widely exploited in prodrug and linker design. Specifically, the p-aminobenzyl carbamate system is a cornerstone of linker technology in ADCs, designed for selective cleavage within the tumor microenvironment.[1][2] Furthermore, the 2-hydroxyethylcarbamate substructure provides hydrophilicity and a reactive handle for further chemical modification, which can be crucial for improving solubility and creating derivatives with tailored properties.[4][5]

The novel structure of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate was conceived to merge these functionalities into a single, versatile platform. The primary aromatic amine serves as a latent attachment point, the carbamate as a stable linker, and the hydroxyl group as a point for secondary modification. This guide provides the complete scientific rationale and experimental blueprint for the "discovery" and validation of this promising new chemical entity.

Proposed Synthesis and Purification

The synthesis of the target molecule is designed as a robust, multi-step process commencing from commercially available starting materials. The causality behind this pathway is rooted in established, high-yield reactions and strategic use of protecting groups to prevent unwanted side reactions.

Retrosynthetic Analysis & Strategic Workflow

A logical retrosynthetic analysis of the target compound involves the disconnection of the carbamate C-N bond, leading to two key synthons: an N-protected 4-aminobenzyl alcohol derivative and a butyl-activated carbamate precursor. The forward synthesis is therefore designed to first prepare a Boc-protected aminobenzyl alcohol, activate it, couple it with 2-aminoethanol, and finally introduce the butyl group. A more direct and efficient pathway, however, involves the reaction of a protected aminobenzyl alcohol with an isocyanate, followed by deprotection. The workflow below outlines the chosen, optimized pathway.

Diagram 1: Overall Synthetic Workflow

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of tert-butyl (4-(hydroxymethyl)phenyl)carbamate (Boc-4-aminobenzyl alcohol)

-

Reagent Preparation: To a solution of 4-aminobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g), add N,N-diisopropylethylamine (DIEA, 1.0 eq).

-

Reaction Initiation: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) to the solution under a nitrogen atmosphere.

-

Reaction Conditions: Heat the mixture to reflux and stir overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 0.1 N HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is purified by silica gel column chromatography to yield the Boc-protected intermediate as a white solid.[6]

Causality: The Boc group is selected for its stability under the conditions required for the subsequent carbamate formation and its clean, acid-labile removal that does not affect other functional groups. DIEA is a non-nucleophilic base used to scavenge the acid byproduct.

Protocol 2.2.2: Synthesis of Butyl 1-(4-((tert-butoxycarbonyl)amino)benzyl)-2-hydroxyethylcarbamate (Protected Intermediate)

-

Reagent Preparation: Dissolve the Boc-protected alcohol (1.0 eq) from the previous step in anhydrous THF in a flame-dried, nitrogen-purged flask.

-

Activation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.

-

Carbamate Formation: Add butyl isocyanate (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Causality: The use of NaH ensures complete deprotonation of the benzyl alcohol, forming a potent nucleophile (alkoxide) that readily attacks the electrophilic carbonyl carbon of the butyl isocyanate. This reaction is highly efficient for carbamate bond formation.

Protocol 2.2.3: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate (Final Product)

-

Deprotection: Dissolve the protected intermediate from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Reaction Conditions: Stir the mixture at room temperature for 2-3 hours until TLC indicates complete removal of the Boc group.

-

Work-up and Neutralization: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Final Isolation and Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final compound is purified using silica gel flash chromatography (eluent: ethyl acetate/hexane gradient) to yield the pure title compound.

Causality: TFA provides a strongly acidic medium required for the cleavage of the acid-labile Boc protecting group without affecting the newly formed carbamate linkage or other functionalities.

Structural Elucidation: A Self-Validating System

Confirming the identity of a novel chemical entity requires a multi-faceted analytical approach where each technique provides complementary data, creating a self-validating system for the proposed structure.

Diagram 2: Structural Elucidation Workflow

Caption: Integrated workflow for the definitive structural confirmation of the target molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule and, by extension, its elemental composition. This provides the first definitive piece of evidence for the successful synthesis.

| Table 1: Predicted HRMS Data | |

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Exact Mass | 266.1630 |

| M+H⁺ (Adduct) | 267.1703 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the compound's atomic framework. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

| Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) | ||||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.15 | d | 2H | 8.4 | Ar-H (ortho to CH₂) |

| 6.65 | d | 2H | 8.4 | Ar-H (ortho to NH₂) |

| 5.05 | s | 2H | - | O-CH₂ -Ar |

| 4.90 | br s | 1H | - | NH -COO |

| 4.15 | t | 2H | 5.2 | COO-CH₂ |

| 3.70 | s | 2H | - | Ar-NH₂ |

| 3.45 | q | 2H | 5.2 | CH₂ -OH |

| 2.50 | br s | 1H | - | OH |

| 1.50 | sextet | 2H | 7.4 | CH₂-CH₂ -CH₃ |

| 1.35 | sextet | 2H | 7.4 | CH₂ -CH₂-CH₃ |

| 0.90 | t | 3H | 7.4 | CH₃ |

| Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | C =O (Carbamate) |

| 145.0 | Ar-C -NH₂ |

| 129.5 | Ar-C H |

| 128.0 | Ar-C -CH₂ |

| 115.0 | Ar-C H |

| 68.0 | O-C H₂-Ar |

| 62.0 | C H₂-OH |

| 43.0 | COO-C H₂ |

| 41.0 | C H₂-CH₂-CH₃ |

| 19.5 | C H₂-CH₃ |

| 13.8 | C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

| Table 4: Predicted Key IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) and N-H stretch (amine) |

| 3300 (sharp) | N-H stretch (carbamate) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1690 | C=O stretch (carbamate) |

| 1620 & 1515 | C=C stretch (aromatic ring) |

| 1250 | C-N stretch |

| 1050 | C-O stretch |

Novelty and Potential Applications in Drug Development

The novelty of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate lies in its unique convergence of three strategically important chemical motifs. This structure is not merely a new molecule but a purpose-built platform for addressing key challenges in drug design.

-

Platform for Targeted Therapeutics (ADCs): The primary aromatic amine is a well-documented precursor for the para-amino-benzyl carbamate (PABC) self-immolative linker, a critical component in clinically successful ADCs.[1][2] The title compound can be readily diazotized and coupled to antibodies, with the carbamate and butyl portions serving to modify the solubility and cell permeability of the linker-payload system.

-

Enzyme Inhibition and Modulation: Carbamates are known inhibitors of various enzymes, including cholinesterases and serine proteases.[7] The specific substitution pattern of this molecule presents a novel scaffold for screening against various enzymatic targets, where the aminobenzyl and hydroxyethyl groups can be tailored to optimize binding within an enzyme's active site.

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as a high-value fragment in FBDD campaigns. The terminal hydroxyl group provides a straightforward vector for chemical elaboration, allowing for the rapid generation of a library of derivatives to probe protein binding pockets and build more potent leads.[5]

-

Improved Pharmacokinetic Properties: The combination of the hydrophilic hydroxyl group and the moderately lipophilic butyl-benzyl portion provides a balanced physicochemical profile. This balance is critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxyl group can be further modified, for instance, through PEGylation, to enhance solubility and circulation half-life.[8]

Conclusion

This technical guide has detailed the conceptualization, rational design, and validation pathway for a novel molecular entity, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate. By providing a robust synthetic protocol and a comprehensive, self-validating characterization workflow, we establish the "discovery" of this compound. Its unique trifunctional architecture presents a significant opportunity for innovation in several areas of drug development, most notably as a versatile platform for constructing advanced ADCs, as a novel scaffold for enzyme inhibitors, and as a valuable building block for fragment-based design. Further investigation into its biological activities is highly warranted and promises to unlock its full therapeutic potential.

References

- Smolecule. (2023, August 15). Buy 2-Hydroxyethyl carbamate | 5395-01-7.

- Solubility of Things. 2-Hydroxyethyl carbamate.

- Benchchem. ethyl N-(2-hydroxyethyl)carbamate | 5602-93-7.

- Solubility of Things. Benzyl 2-hydroxyethylcarbamate.

- MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

- National Institutes of Health. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem.

- PubMed. (2016, March 15). Synthesis of Novel Cellulose Carbamates Possessing Terminal Amino Groups and Their Bioactivity.

- PubMed. (2025, February 3). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates.

- ResearchGate. 2-Hydroxyethylcarbamate dehydration products.

- ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

- PubMed Central. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- Semantic Scholar. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors.

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- ResearchGate. PABC, p-aminobenzyl carbamate, CAS#:918132-66-8.

- SciELO. Carbamates: Are they “Good” or “Bad Guys”?.

- BroadPharm. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9.

- ChemicalBook. BOC-4-AMINOBENZYLALCOHOL synthesis.

Sources

- 1. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. BOC-4-AMINOBENZYLALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to the In Silico First-Pass Analysis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

This document provides a comprehensive, technically-grounded framework for conducting initial computational modeling and molecular docking studies on Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, a novel chemical entity. As pre-clinical data for this specific molecule is not publicly available, this guide is structured as a prospective workflow. It is designed for researchers, computational chemists, and drug development professionals to navigate the critical early stages of characterization, from ligand preparation to predictive toxicology. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated data prior to committing resources for in vitro or in vivo studies.

Introduction: The Rationale for a Computational-First Approach

The journey of a new chemical entity (NCE) from concept to clinic is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or lack of efficacy.[1][2] The carbamate functional group is a well-established scaffold in medicinal chemistry, present in numerous approved drugs, and is known for its ability to engage in key hydrogen bonding interactions and, in some cases, act as a covalent inhibitor of serine hydrolases.[3][4] The specific molecule, Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, combines this carbamate core with a flexible butyl chain, a substituted aromatic ring, and a hydroxyethyl group, suggesting multiple potential points of interaction with a biological target.

Before embarking on costly and time-consuming synthesis and laboratory testing, a robust in silico analysis serves as an indispensable first pass.[5][6][7] This computational approach allows us to build a foundational understanding of the molecule's structural properties, predict its potential biological targets, evaluate its binding affinity and mode, and forecast its drug-likeness and potential liabilities.[8][9][10] This guide details a validated, multi-step computational workflow designed to generate a comprehensive initial assessment of this NCE.

Part 1: Foundational Workflow for In Silico Analysis

A successful computational study follows a logical progression, where the output of each stage informs the next. The workflow described here is designed to systematically build a profile of the NCE, starting with its intrinsic properties and moving toward its potential biological interactions and systemic behavior.

Part 2: Ligand and Target Preparation: Setting the Stage for Accurate Simulation

The principle of 'garbage in, garbage out' is paramount in computational chemistry. The quality of the initial structures of both the ligand (our NCE) and its protein target directly dictates the reliability of all subsequent results.

Ligand Preparation Protocol

This protocol ensures the NCE is represented in its most energetically favorable and biologically relevant three-dimensional state.

-

2D to 3D Structure Generation :

-

Action : Draw the 2D structure of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.

-

Causality : A precise 2D representation is the blueprint for the 3D structure. Errors in connectivity will lead to an incorrect 3D model.

-

Conversion : Use a program like Open Babel or the structure-building tools within Schrödinger Maestro or MOE to convert the 2D structure into a preliminary 3D model.

-

-

Protonation State and Tautomer Generation :

-

Action : Employ a tool like Epik (Schrödinger) or the Protonate 3D function (MOE) to generate likely protonation states and tautomers at a physiological pH of 7.4 ± 0.5.

-

Causality : The protonation state of the primary amine and other functional groups dramatically affects a molecule's ability to form hydrogen bonds and electrostatic interactions, which are critical for target binding.[11]

-

-

Energy Minimization :

-

Action : Perform a geometry optimization (energy minimization) on the 3D structure using a suitable force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field).

-

Causality : The initial 3D conversion may result in strained bond lengths, angles, or steric clashes. Energy minimization relaxes the structure into a low-energy, stable conformation, which is more representative of its state in solution.

-

Target Identification: Finding a Biological Partner

For a novel compound without a known target, we must use computational methods to generate hypotheses. This is a critical step that transforms the investigation from a purely theoretical exercise into a focused drug discovery effort.[12][13]

-

Method 1: Reverse Pharmacophore Screening :

-

Concept : A pharmacophore is a 3D arrangement of electronic and steric features necessary for biological activity. We can extract a pharmacophore model from our NCE and screen it against a database of protein structures annotated with binding site pharmacophores (e.g., PharmMapper, ZINCPharmer).

-

Causality : This method identifies proteins that have binding sites geometrically and chemically complementary to our NCE, suggesting they are potential binding partners.

-

-

Method 2: Inverse/Reverse Docking :

-

Concept : Instead of docking one ligand to one target, we dock our single NCE against a library of many different protein structures (e.g., the entire PDB).

-

Causality : By evaluating the predicted binding energy across a wide range of potential targets, we can rank them to identify those with the most favorable interactions, warranting further investigation.[14]

-

For this guide, let's hypothesize that our screening efforts identified Acetylcholinesterase (AChE) as a high-probability target, a common target for carbamate-containing compounds.[3][4] We will proceed using a high-resolution crystal structure of human AChE (e.g., PDB ID: 4EY7).

Protein Preparation Protocol

The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking.[15] It must be "cleaned" and prepared.

-

Import and Clean Structure : Load the PDB file into a molecular modeling suite. Remove all non-essential components: water molecules more than 5 Å away from the active site, co-solvents, and any co-crystallized ligands.

-

Add Hydrogens : Crystal structures often lack explicit hydrogen atoms. Add them, ensuring correct ionization states for acidic and basic residues.

-

Optimize Hydrogen Bonds : Flip and reorient hydroxyl groups, amide groups (Asn, Gln), and the imidazole ring of histidine to optimize the hydrogen-bonding network.

-

Restrained Minimization : Perform a brief, restrained energy minimization of the protein structure. This relieves any steric clashes introduced during preparation without significantly altering the experimentally determined backbone coordinates.

Part 3: Molecular Docking and Validation

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a "docking score".[16]

The Self-Validating Docking Protocol

A docking protocol's trustworthiness must be established before it can be used to predict the binding of a novel compound.[17][18] This is achieved by re-docking the original co-crystallized ligand and assessing the protocol's ability to reproduce the experimental binding pose.

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ibri.org.in [ibri.org.in]

- 6. medium.com [medium.com]

- 7. endava.com [endava.com]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. aurlide.fi [aurlide.fi]

- 10. microbenotes.com [microbenotes.com]

- 11. Simulating Protein-Ligand Complexes using Open Source tools [k-nom.com]

- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 13. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 16. imrpress.com [imrpress.com]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

Methodological & Application

HPLC and LC-MS methods for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate analysis

An Application Note and Protocol for the Analysis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate by HPLC/UV and LC-MS/MS

Authored by: Senior Application Scientist

Introduction

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is a molecule possessing a combination of functional groups that present unique challenges and opportunities for analytical characterization. Its structure includes a carbamate linkage, a primary aromatic amine, a hydroxyl group, and a butyl chain, resulting in both polar and non-polar characteristics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The methodologies detailed herein are designed to be stability-indicating, a critical requirement in pharmaceutical development for ensuring the safety, efficacy, and quality of drug substances and products.[1][2][3] A stability-indicating method is capable of accurately quantifying the active pharmaceutical ingredient (API) while separating it from any process impurities and degradation products that may form under various stress conditions.[1][4] This guide emphasizes the scientific rationale behind procedural choices, from column and mobile phase selection to mass spectrometry parameters, to ensure technical accuracy and field-proven reliability.

Analyte Properties and Analytical Considerations

Understanding the physicochemical properties of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is fundamental to developing a successful analytical method.

-

Polarity: The molecule is amphiphilic, with the non-polar butyl and benzyl groups and the polar amine, hydroxyl, and carbamate functionalities. This makes reversed-phase HPLC an ideal separation technique.[5][6][7]

-

UV Absorbance: The presence of the 4-aminobenzyl group, an aromatic chromophore, allows for sensitive detection using UV spectrophotometry.[4] The electronic environment of this chromophore is influenced by the amine group, which will be affected by the mobile phase pH.[8]

-

Ionization: The primary aromatic amine is basic and will be readily protonated in an acidic environment. This property is leveraged for highly sensitive and selective analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[9]

Part 1: Stability-Indicating HPLC-UV Method

This section details a reversed-phase HPLC method for the quantification of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate and the separation of its potential degradation products.

Principle of the Method

The separation is based on reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.[5][6] A gradient elution is employed to ensure adequate retention of the main compound while allowing for the elution of more polar or non-polar impurities within a reasonable runtime. The method is designed to be stability-indicating by performing forced degradation studies to demonstrate specificity.[1][10]

Experimental Protocol: HPLC-UV

1.2.1. Recommended Equipment and Consumables

-

HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

-

Data acquisition and processing software (e.g., Chromeleon, Empower).

-

Analytical balance, pH meter, volumetric flasks, and pipettes.

-

HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

-

Formic acid (FA), HPLC grade.

-

Purified water (18.2 MΩ·cm).

1.2.2. Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving effective separation.[1] Reversed-phase columns are the most common choice for separating a wide range of compounds.[6][7] A C18 column is recommended as a starting point due to its versatility.[7] The mobile phase pH is controlled with a low concentration of formic acid to protonate the basic amine group, which can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[11]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides a good balance of efficiency, resolution, and backpressure. The C18 phase offers robust hydrophobic retention for the non-polar parts of the analyte.[6] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to ensure consistent protonation of the analyte's amine group and suppresses silanol activity.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Gradient Elution | Time (min) | %B |

| 0.0 | 10 | |

| 20.0 | 90 | |

| 25.0 | 90 | |

| 25.1 | 10 | |

| 30.0 | 10 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| UV Detection | 240 nm (or λmax from PDA) | The aminobenzyl group is expected to have strong absorbance in this region. A PDA detector should be used to confirm the optimal wavelength. |

1.2.3. Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of purified water. Degas before use.

-

Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas before use.

-

Sample Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 A:B) is recommended to ensure sample compatibility with the initial mobile phase conditions and prevent peak distortion.[12]

-

Standard Stock Solution: Accurately weigh about 10 mg of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Dilute the stock solution as required to prepare working standards for linearity and accuracy assessments (e.g., 1-50 µg/mL).

Forced Degradation Studies (for Specificity)

To validate the method as stability-indicating, forced degradation studies must be performed.[2][3] The goal is to achieve 5-20% degradation of the API to ensure that any resulting degradation products can be resolved from the parent peak.[2]

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the sample solution to UV light (as per ICH Q1B guidelines).

After exposure, samples should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The chromatograms are then evaluated for the separation of the main peak from any new peaks that appear.

Caption: Predicted MS/MS Fragmentation Pathways.

Part 3: Method Validation Protocol

Any new analytical method must be validated to ensure it is suitable for its intended purpose. [13]Validation should be performed according to ICH Q2(R1) guidelines. [14][15][16]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak for the analyte is pure and resolved from degradation peaks (Resolution > 2.0). |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration). |

| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. | Mean recovery between 98.0% and 102.0% at three concentration levels. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%). |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate, column temp.) are slightly varied. |

Part 4: Sample Preparation

The choice of sample preparation technique depends on the sample matrix. [17][18]

For Drug Substance (Bulk API)

-

Method: Direct dissolution.

-

Protocol: Accurately weigh the sample and dissolve it in the chosen sample diluent to achieve the desired final concentration within the linear range of the method.

For Drug Product (e.g., Tablets)

-

Method: Extraction.

-

Protocol:

-

Weigh and grind a representative number of tablets to a fine powder.

-

Accurately weigh a portion of the powder equivalent to a single dose.

-

Transfer to a volumetric flask and add the sample diluent.

-

Sonicate for 15-20 minutes to ensure complete extraction of the API.

-

Dilute to volume, mix well, and filter through a 0.45 µm syringe filter to remove excipients.

-

Further dilute the filtrate if necessary to bring the concentration into the calibration range.

-

For Biological Matrices (e.g., Plasma)

-

Method: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE).

-

PPT Protocol: A simple and fast method. [17][19] 1. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard. 2. Vortex for 1 minute to precipitate proteins. 3. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. 4. Transfer the supernatant to a clean vial for LC-MS/MS analysis. [19]

Caption: Core Components of the LC-MS/MS System.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Peak Tailing | - Secondary interactions with silanols.- Column degradation (high pH).- Extracolumn dead volume. | - Ensure mobile phase pH is low enough (~2.7-3.0).- Consider a column with better end-capping or a hybrid particle column.- Check and refit all column connections. [20] |

| Poor Resolution | - Inadequate column efficiency.- Inappropriate mobile phase composition. | - Switch to a column with smaller particles (e.g., 1.8 µm).- Optimize the gradient slope (make it shallower).- Try a different organic solvent (e.g., methanol instead of ACN) to alter selectivity. [21] |

| Low MS Signal | - Ion suppression.- Inefficient ionization.- Incorrect MS parameters. | - Ensure mobile phase is free of non-volatile salts (like phosphate or TFA).- Optimize ESI source parameters (voltages, temperatures, gas flows).- Check for matrix effects by analyzing standards in extracted blank matrix. |

| Split Peaks | - Clogged column inlet frit.- Column void.- Sample solvent incompatible with mobile phase. | - Reverse and flush the column (without connecting to the detector).- Replace the column.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. [12] |

References

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

-

A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

-

Stability Indicating HPLC Method Development: A Review. Academia.edu. [Link]

-

Stability Indicating HPLC Method Development: A Review. Human Journals. [Link]

-

How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

-

Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

-

Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

-

Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

-

Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

-

LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

-

Carbamates analysis by on-line extraction HPLC/UV-DAD. ResearchGate. [Link]

-

Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. [Link]

-

Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

-

Reversed Phase HPLC Columns. Phenomenex. [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

-

HPLC Method for Analyzing Carbamate Pesticides. Scribd. [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. [Link]

-

Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]

-

5 Main Types of HPLC Columns Explained. Torontech. [Link]

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

-

Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.gov. [Link]

-

A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. [Link]

-

How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

-

Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

-

Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

-

HPLC Troubleshooting Guide. BGB Analytik. [Link]

-

Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

-

Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

-

Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

-

Chapter 3: Separation Modes and their Mechanisms (1). Shodex HPLC Columns. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

-

How can you use UV spectroscopy to distinguish between the compounds A and B? Pearson. [Link]

Sources

- 1. irjpms.com [irjpms.com]

- 2. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. glsciencesinc.com [glsciencesinc.com]

- 7. torontech.com [torontech.com]

- 8. How can you use UV spectroscopy to distinguish between the compou... | Study Prep in Pearson+ [pearson.com]

- 9. shimadzu.com [shimadzu.com]

- 10. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 11. agilent.com [agilent.com]

- 12. rheniumgroup.co.il [rheniumgroup.co.il]

- 13. actascientific.com [actascientific.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. researchgate.net [researchgate.net]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. tecan.com [tecan.com]

- 19. opentrons.com [opentrons.com]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. m.youtube.com [m.youtube.com]

Derivatization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate for SAR studies

Application Note: Strategic Derivatization of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate for SAR Profiling

Executive Summary & Scaffold Analysis

This guide details the derivatization protocols for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate , a high-value pharmacophore often utilized as a transition-state isostere in protease inhibitors (e.g., HIV, Renin) or as a chiral adrenergic scaffold.

Effective Structure-Activity Relationship (SAR) profiling of this molecule requires a vector-based approach. The scaffold presents three distinct chemical handles with varying reactivity profiles. Understanding the chemoselectivity between the highly nucleophilic aniline and the amphoteric primary alcohol is critical to avoiding protecting-group-heavy synthetic routes.

Vector Analysis (The "Why")

The molecule is divided into three modification zones:

-

Vector A (The Warhead - Aniline): The 4-aminobenzyl moiety. This is the primary vector for electronic and steric tuning. It targets H-bond acceptors or hydrophobic pockets in the receptor.

-

Vector B (The Solubilizer - Alcohol): The 2-hydroxyethyl tail. Modifications here modulate Topological Polar Surface Area (TPSA), solubility, and blood-brain barrier (BBB) permeability.

-

Vector C (The Anchor - Carbamate): The butyl carbamate moiety. This lipophilic tail often occupies the S1/S1' specificity pockets.

Reaction Logic & Workflow (Visual)

The following decision tree outlines the synthetic pathways based on SAR priority. Note the chemoselective priority of the aniline nitrogen over the hydroxyl oxygen.

Figure 1: Chemoselective derivatization workflow. Note that Vector A (Aniline) can be modified directly without protecting Vector B (Alcohol) due to nucleophilicity differences.

Detailed Protocols

Protocol A: Chemoselective Aniline Derivatization (Amide Library)

Objective: Create a library of amides to explore the electronic requirements of the binding pocket.

Challenge: Prevent O-acylation of the neighboring hydroxyl group.

Solution: Exploit the higher nucleophilicity of the aniline nitrogen (

Materials:

-

Scaffold (1.0 eq)

-

Carboxylic Acid (

) (1.1 eq) -

HATU (1.1 eq)

-

DIPEA (Diisopropylethylamine) (2.5 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes at Room Temperature (RT). Visual Cue: Solution may turn slightly yellow.

-

Addition: Add the Scaffold (1.0 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.5 eq).[1]

-

Incubation: Stir at RT for 2–4 hours.

-

Self-Validating Check: Monitor by LC-MS.[2] The aniline starting material (

) should disappear. If O-acylation occurs (rare with HATU at RT), you will see a mass of

-

-

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid/HATU byproducts), then water, then brine. -

Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: HATU forms an activated ester that reacts rapidly with the primary amine. The hydroxyl group is a poor nucleophile in the absence of strong deprotonation (like NaH) or DMAP catalysis. Avoid DMAP , as it increases the risk of O-acylation [1].

Protocol B: Urea Synthesis (H-Bond Donor Modulation)

Objective: Introduce a urea linkage to probe H-bond donor/acceptor motifs.

Materials:

-

Scaffold (1.0 eq)

-

Isocyanate (

) (1.05 eq) -

Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

-

Dissolution: Dissolve Scaffold in anhydrous DCM (0.1 M) at

. -

Addition: Add Isocyanate dropwise.

-

Critical: Do not add base. The aniline is nucleophilic enough to attack the isocyanate. Adding base promotes competitive reaction with the alcohol.

-

-

Reaction: Allow to warm to RT over 2 hours.

-

Quench: Add 2 eq of polymer-supported trisamine scavenger (to remove excess isocyanate) if running a parallel library. Filter and concentrate.

Protocol C: Hydroxyl Group Modification (The "Protected" Route)

Objective: Modify the alcohol to an ether or ester to improve metabolic stability or permeability. Challenge: The aniline is more reactive. It must be masked first if the alcohol is the target.

Step-by-Step Procedure:

-

Masking: React Scaffold with Trityl Chloride (Trt-Cl) or

to protect the aniline.-

Check: NMR shift of aromatic protons confirms N-protection.

-

-

O-Alkylation:

-

Dissolve N-protected intermediate in dry THF.

-

Add NaH (1.2 eq, 60% dispersion) at

. Stir 15 min (Hydrogen evolution). -

Add Alkyl Halide (

). Warm to

-

-

Global Deprotection:

-

Treat with TFA/DCM (1:1) to remove the N-protection (and the Carbamate tail if it is acid-labile like Boc; if the "Butyl" in the scaffold is n-butyl, it remains).

-

Quantitative Data Summary

| Derivative Class | Reagent Type | Target Vector | Chemoselectivity Risk | Typical Yield |

| Amide | R-COOH / HATU | A (Aniline) | Low (if DMAP avoided) | 85-95% |

| Urea | R-NCO | A (Aniline) | Low (at | 90-98% |

| Sulfonamide | A (Aniline) | Medium (requires controlled base) | 75-85% | |

| Ether | R-X / NaH | B (Alcohol) | High (Requires N-protection) | 50-70% |

Quality Control & Validation

Every synthesized derivative must pass the following "Self-Validating" criteria before biological testing:

-

NMR Diagnostic Shift:

-

Amide Formation: Look for the disappearance of the broad aniline

signal (typically -

Regioselectivity Check: The proton attached to the chiral center (CH-OH) should not shift significantly (

ppm) if the reaction was selective for the amine. If O-acylation occurred, this proton typically shifts downfield by

-

-

Purity:

- by HPLC (254 nm).

-

Verify absence of homo-coupled byproducts (e.g., symmetric ureas).

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

-

Ghosh, A. K., et al. (2006). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 49(7), 2155-2157. Link

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Application Note and Protocol: Scale-up Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate for Preclinical Studies

Introduction

The carbamate functional group is a crucial structural motif in a multitude of approved pharmaceuticals and serves as a key component in drug design and medicinal chemistry.[1] Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is a novel small molecule candidate with significant potential for preclinical investigation. Its unique structure, featuring a primary aromatic amine, a carbamate linkage, and a primary alcohol, suggests a range of possible biological activities and makes it a valuable building block for further derivatization.

This application note provides a detailed, robust, and scalable synthetic protocol for Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate, designed to produce the quantities and purity required for comprehensive preclinical evaluation.[2][3] The described methodology emphasizes safety, efficiency, and reproducibility, drawing upon established principles of process optimization and scale-up in pharmaceutical manufacturing.[4][5]

Synthetic Strategy

A two-step synthetic route has been developed to balance efficiency, scalability, and the use of readily available starting materials. The strategy involves the initial synthesis of a nitro-substituted intermediate, followed by carbamate formation and a final reduction of the nitro group to the target primary amine. This approach avoids potential side reactions associated with the free amine during the carbamate formation step.

Reaction Scheme:

-

Step 1: Synthesis of 2-((4-nitrobenzyl)amino)ethan-1-ol (Intermediate 1)

-

4-Nitrobenzyl bromide reacts with 2-aminoethanol via nucleophilic substitution.

-

-

Step 2: Synthesis of Butyl 2-hydroxy-1-((4-nitrobenzyl)amino)ethylcarbamate (Intermediate 2)

-

The secondary amine of Intermediate 1 is reacted with butyl chloroformate to form the carbamate.

-

-

Step 3: Synthesis of Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate (Final Product)

-

The nitro group of Intermediate 2 is reduced to the primary amine using catalytic hydrogenation.

-

Part 1: Detailed Scale-up Synthesis Protocol

This protocol is designed for a target scale of 100-200 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A thorough risk assessment should be conducted before commencing any scale-up reaction.[6][7]

Step 1: Synthesis of 2-((4-nitrobenzyl)amino)ethan-1-ol (Intermediate 1)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Nitrobenzyl bromide | 216.03 | 216 g | 1.0 |

| 2-Aminoethanol | 61.08 | 183 g (181 mL) | 3.0 |

| Acetonitrile | 41.05 | 2.0 L | - |

Protocol:

-

Set up a 5 L three-necked round-bottom flask equipped with a mechanical overhead stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with 2-aminoethanol and acetonitrile.

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

Dissolve 4-nitrobenzyl bromide in 500 mL of acetonitrile and add it to the dropping funnel.

-

Add the 4-nitrobenzyl bromide solution dropwise to the stirred 2-aminoethanol solution over 2-3 hours, maintaining the internal temperature below 10 °C. Careful temperature control is critical to prevent runaway reactions.[6]

-